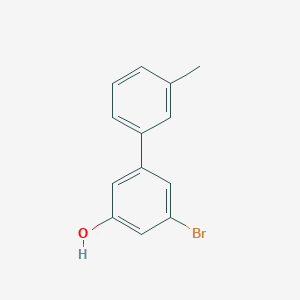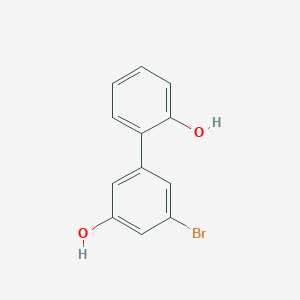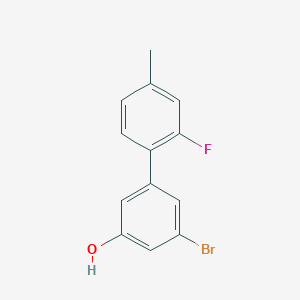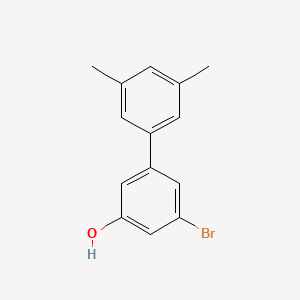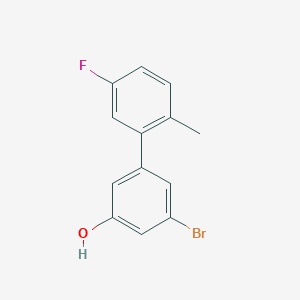
3-Bromo-5-(5-fluoro-2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(5-fluoro-2-methylphenyl)phenol, 95% (3-Br-5-FMPP 95%) is a chemical compound that is used in the synthesis of organic molecules, such as pharmaceuticals, fragrances, and dyes. It is a colorless, crystalline solid with a faint, sweet odor. 3-Br-5-FMPP 95% is an important intermediate in the synthesis of several compounds, including pharmaceuticals, fragrances, and dyes. It can be used as a starting material in the synthesis of other compounds, such as 5-fluoro-2-methylphenylboronic acid and 5-fluoro-2-methylphenylboronic esters.
Mechanism of Action
3-Br-5-FMPP 95% is an intermediate in the synthesis of several compounds, including pharmaceuticals, fragrances, and dyes. It acts as a catalyst in the reaction of 5-fluoro-2-methylphenol (FMP) with bromine in the presence of a suitable catalyst, such as a tertiary amine. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide (DMF). The reaction is carried out at a temperature of 80-100°C, with stirring, for a period of 1-2 hours.
Biochemical and Physiological Effects
3-Br-5-FMPP 95% is not known to have any biochemical or physiological effects, as it is not intended for use as a drug or therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Br-5-FMPP 95% in lab experiments include its high purity (95%), its stability, and its low cost. The main limitation of using 3-Br-5-FMPP 95% is its volatility, which can lead to the loss of the compound during the reaction.
Future Directions
-Further research into the use of 3-Br-5-FMPP 95% as a starting material in the synthesis of other compounds, such as 5-fluoro-2-methylphenylboronic acid and 5-fluoro-2-methylphenylboronic esters.
-Investigation into the potential use of 3-Br-5-FMPP 95% in the synthesis of fluorescent dyes for the study of biological processes.
-Exploration of the use of 3-Br-5-FMPP 95% in the synthesis of pharmaceuticals, fragrances, and dyes.
-Development of new catalysts and solvents for the reaction of 5-fluoro-2-methylphenol (FMP) with bromine in the presence of 3-Br-5-FMPP 95%.
-Investigation into the potential use of 3-Br-5-FMPP 95% as a catalyst in other organic synthesis reactions.
-Exploration of the use of 3-Br-5-FMPP 95% in the synthesis of other organic compounds.
-Investigation into methods for improving the stability and reducing the volatility of 3-Br-5-FMPP 95%.
Synthesis Methods
3-Br-5-FMPP 95% is synthesized by reaction of 5-fluoro-2-methylphenol (FMP) with bromine in the presence of a suitable catalyst, such as a tertiary amine. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide (DMF). The reaction is carried out at a temperature of 80-100°C, with stirring, for a period of 1-2 hours. The product is then isolated by filtration and crystallization.
Scientific Research Applications
3-Br-5-FMPP 95% is used in the synthesis of a variety of organic compounds, including pharmaceuticals, fragrances, and dyes. It is also used as a starting material in the synthesis of other compounds, such as 5-fluoro-2-methylphenylboronic acid and 5-fluoro-2-methylphenylboronic esters. In addition, it is used in the synthesis of fluorescent dyes, which are used in the study of biological processes.
properties
IUPAC Name |
3-bromo-5-(5-fluoro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c1-8-2-3-11(15)7-13(8)9-4-10(14)6-12(16)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEWVKMLUZXDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686381 |
Source


|
| Record name | 5-Bromo-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(5-fluoro-2-methylphenyl)phenol | |
CAS RN |
1261900-32-6 |
Source


|
| Record name | 5-Bromo-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

